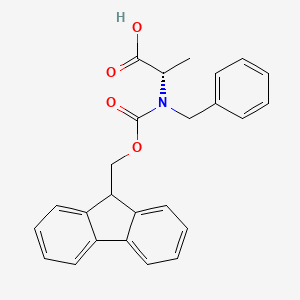

N-Fmoc-N-benzyl-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVKHZGPQOFFBR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20791564 | |

| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672917-68-9 | |

| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Fmoc-N-benzyl-L-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique N-alkylated structure offers advantages in creating peptides with enhanced stability, conformational rigidity, and improved biological activity. This technical guide provides an in-depth overview of its physicochemical properties, relevant experimental protocols, and its role in peptide and drug development.

Core Physicochemical Properties

This compound is a white to off-white solid, prized for its high purity in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for base-labile deprotection, making it compatible with standard SPPS protocols, while the N-benzyl group introduces steric bulk and modifies the electronic properties of the amino acid, influencing the conformation of the resulting peptide.

Quantitative Data Summary

For ease of comparison, the key quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-benzyl-L-alanine | |

| CAS Number | 672917-68-9 | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | |

| Molecular Weight | 401.45 g/mol | [1] |

| Melting Point | 116-118 °C | |

| Boiling Point | 605.9 ± 44.0 °C at 760 mmHg | |

| Appearance | Solid | [1] |

| Purity | ≥ 97% to 99.59% | [1] |

| Storage Temperature | 4 °C |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections detail the general experimental workflows for its incorporation into a peptide chain.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-based SPPS strategy. This iterative process involves the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc Deprotection Protocol

The removal of the Fmoc group from the N-terminus of the peptide chain is typically achieved by treatment with a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with the 20% piperidine in DMF solution.

-

Agitate the mixture at room temperature for a specified period (e.g., 5-20 minutes).

-

Drain the reaction vessel.

-

Thoroughly wash the deprotected peptide-resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next amino acid.

Peptide Coupling Protocol

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires an activating agent to form a reactive ester or acyl-uronium species. Due to the steric hindrance of the N-benzyl group, more potent coupling reagents are often employed.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous DMF

Procedure:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in anhydrous DMF.

-

Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

Allow the pre-activation to proceed for a few minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature until the coupling is complete, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).

-

Drain the reaction vessel and wash the resin thoroughly with DMF.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route would involve two key steps: the N-benzylation of L-alanine followed by the protection of the secondary amine with an Fmoc group. A general representation of this process is outlined below.

A related experimental procedure for the synthesis of the precursor N-benzyl-L-alaninol involves the reductive amination of L-alaninol with benzaldehyde, followed by reduction with sodium borohydride[3]. The subsequent oxidation of the alcohol to a carboxylic acid and Fmoc protection would yield the final product.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of peptidomimetics and therapeutic peptides. The N-benzyl group can:

-

Introduce Conformational Constraints: The steric bulk of the benzyl (B1604629) group can restrict the rotation around the peptide backbone, leading to more defined secondary structures.

-

Enhance Proteolytic Stability: N-alkylation can prevent enzymatic degradation of the peptide by proteases, thereby increasing its in vivo half-life.

-

Modulate Receptor Binding: The benzyl group can participate in hydrophobic or aromatic interactions with biological targets, potentially enhancing binding affinity and specificity.

While specific signaling pathways directly modulated by this compound itself are not documented, its incorporation into peptides can lead to compounds with a wide range of biological activities. Generally, amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones and act as ergogenic supplements[1].

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method for the structural confirmation of this compound. The spectrum would be expected to show characteristic signals for the protons of the alanine (B10760859) methyl group, the benzyl group, and the fluorenyl moiety of the Fmoc protecting group. A representative ¹H NMR spectrum is available from some suppliers[1]. For comparison, the ¹H NMR spectrum of the related compound, Fmoc-L-alanine, in DMSO-d₆ shows characteristic shifts for the fluorenyl protons between 7.3 and 7.9 ppm, the Fmoc-CH and CH₂ protons between 4.2 and 4.3 ppm, and the alanine methyl protons around 1.3 ppm[4].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the related Fmoc-L-alanine, electrospray ionization mass spectrometry (ESI-MS) shows a signal corresponding to the sodium adduct [M+Na]⁺ at m/z 334.2[5]. A similar analysis for this compound would be expected to show an ion corresponding to its molecular weight of 401.45 g/mol .

References

In-Depth Technical Guide: N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N-benzyl-L-alanine is a protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen and a benzyl (B1604629) group on the alpha-amino nitrogen introduces unique conformational constraints and properties to peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of bioactive peptides, particularly as antagonists of the bradykinin (B550075) B2 receptor.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 672917-68-9 | N/A |

| Molecular Formula | C₂₅H₂₃NO₄ | N/A |

| Molecular Weight | 401.46 g/mol | N/A |

| Melting Point | 116-118 °C | [1][2] |

| Boiling Point (Predicted) | 605.9 ± 44.0 °C | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from L-alanine: Fmoc protection followed by N-benzylation.

Caption: Conceptual synthesis workflow for this compound.

Step 1: Fmoc Protection of L-Alanine

This protocol is based on a standard procedure for the Fmoc protection of amino acids.

Materials:

-

L-Alanine

-

9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-alanine in an aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0 °C with an ice bath.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu/Fmoc-Cl.

-

Acidify the aqueous layer to a pH of approximately 2 with HCl, which will precipitate the Fmoc-L-alanine.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-L-alanine.

Step 2: N-Benzylation of Fmoc-L-Alanine

This protocol is a general method for the N-alkylation of Fmoc-amino acids.

Materials:

-

Fmoc-L-alanine

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-L-alanine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Role in Drug Discovery: Bradykinin B2 Receptor Antagonism

Peptides incorporating N-benzyl-L-alanine have been investigated as potent antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B1 and B2 receptors. Antagonists of the B2 receptor are of significant interest for the treatment of conditions such as hereditary angioedema, chronic pain, and inflammation.

The incorporation of N-benzyl-L-alanine into a peptide sequence can enhance its antagonistic potency. This is likely due to the conformational constraints imposed by the bulky benzyl group, which can lead to a more favorable binding orientation with the receptor, thereby blocking the binding of the endogenous ligand, bradykinin.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various physiological effects. An antagonist containing N-benzyl-L-alanine would competitively bind to the B2 receptor, preventing this cascade from occurring.

Caption: Antagonism of the Bradykinin B2 receptor signaling pathway.

Analytical Data

Commercial suppliers of this compound often provide analytical data to confirm the identity and purity of the compound. Key analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the chemical shifts and splitting patterns of the protons.

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): To determine the purity of the compound.

A summary of typical analytical data is presented in Table 2.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the protons of the Fmoc, benzyl, and alanine (B10760859) moieties. |

| RP-HPLC | A major peak indicating high purity (typically >95%). |

Conclusion

This compound is a specialized amino acid derivative with significant potential in peptide-based drug discovery. Its unique structure allows for the synthesis of peptides with enhanced biological activity, as demonstrated by its application in the development of potent bradykinin B2 receptor antagonists. The detailed understanding of its properties, synthesis, and biological applications provided in this guide will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

N-Fmoc-N-benzyl-L-alanine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of N-Fmoc-N-benzyl-L-alanine, a derivative of the amino acid alanine (B10760859). The data presented is essential for researchers in peptide synthesis and drug development.

Chemical Identity and Properties

This compound is a protected amino acid commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (B1604629) group protects the nitrogen of the alanine side chain.

Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Weight | 401.45 g/mol [1][2] |

| Molecular Formula | C₂₅H₂₃NO₄[2] |

| CAS Number | 672917-68-9[1][2] |

| Appearance | Solid[1][2] |

Note: A molecular weight of 401.46 g/mol is also reported by some suppliers.

Due to the nature of the requested information, which pertains to the fundamental molecular properties of a chemical compound, detailed experimental protocols for its synthesis or use are beyond the scope of this specific guide. Similarly, as this document describes a single small molecule and not a biological process, a signaling pathway diagram is not applicable.

References

Navigating the Solubility Landscape of N-Fmoc-N-benzyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-N-benzyl-L-alanine is a crucial building block in peptide synthesis and drug discovery, valued for its role in creating peptidomimetics and other complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive framework for determining the solubility of this compound, offering detailed experimental protocols and a systematic approach to solvent screening. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.

Introduction

The solubility of a protected amino acid is a fundamental physicochemical property that dictates its handling, reactivity, and purification. For this compound, an N-alkylated amino acid derivative, the presence of the bulky, nonpolar Fmoc and benzyl (B1604629) groups significantly influences its interaction with different solvents. Inadequate solubility can lead to poor reaction kinetics, difficult purification, and challenges in formulation. Conversely, a well-characterized solubility profile enables rational solvent selection for various applications, from solid-phase peptide synthesis (SPPS) to crystallization. This guide presents standardized methods for researchers to systematically evaluate and quantify the solubility of this compound in a range of common organic solvents.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors:

-

Polarity: The molecule possesses both polar (carboxylic acid) and nonpolar (Fmoc and benzyl groups) regions. "Like dissolves like" is a guiding principle; solvents with similar polarity are more likely to be effective.

-

Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding may enhance solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, a principle leveraged in recrystallization.

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended for assessing the solubility of this compound: a qualitative to semi-quantitative screening followed by a precise quantitative determination for promising solvents.

Initial Solvent Screening: A Qualitative Approach

This rapid method helps to identify a range of potentially suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Ethyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), Isopropanol (IPA), Toluene, Hexanes)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of vials.

-

To each vial, add a measured volume of a different organic solvent (e.g., 1 mL).

-

Vigorously agitate the vials using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually inspect each vial for undissolved solid.

-

Categorize the solubility as:

-

Highly Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: Little to no visible dissolution of the solid.

-

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.

Data Presentation

The quantitative solubility data obtained should be meticulously recorded. A tabular format is highly recommended for clarity and ease of comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |

| Dichloromethane (DCM) | 8.93 | [Experimental Data] | |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | |

| Dimethyl sulfoxide (DMSO) | 46.7 | [Experimental Data] | |

| Acetonitrile (ACN) | 37.5 | [Experimental Data] | |

| Ethyl acetate (EtOAc) | 6.02 | [Experimental Data] | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | |

| Methanol (MeOH) | 32.7 | [Experimental Data] | |

| Toluene | 2.38 | [Experimental Data] | |

| Hexanes | 1.88 | [Experimental Data] |

Note: Researchers should populate this table with their experimentally determined data.

Visualizing the Workflow

A systematic workflow is crucial for efficient and accurate solubility determination. The following diagram illustrates the logical progression from initial screening to quantitative analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Fmoc-N-benzyl-L-alanine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of N-Fmoc-N-benzyl-L-alanine. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific molecule, this analysis is based on established chemical shift principles and comparative data from analogous structures, including N-Fmoc-L-alanine and N-benzylated compounds. This guide serves as a comprehensive reference for researchers working with this and similar protected amino acid derivatives.

Chemical Structure and Proton Designations

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for clear reference in the spectral analysis.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on typical chemical shifts for the individual moieties and may vary slightly based on experimental conditions such as solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hβ (Alanine-CH₃) | ~1.4 - 1.6 | Doublet (d) | ~7.0 | 3H |

| Hα (Alanine-CH) | ~4.5 - 4.7 | Quartet (q) | ~7.0 | 1H |

| Fmoc-CH | ~4.2 - 4.4 | Triplet (t) | ~6.5 | 1H |

| Fmoc-CH₂ | ~4.4 - 4.6 | Doublet (d) | ~6.5 | 2H |

| Benzyl-CH₂ | ~4.0 - 5.0 | AB quartet | ~15.0 (geminal) | 2H |

| Benzyl-Aryl | ~7.2 - 7.4 | Multiplet (m) | - | 5H |

| Fmoc-Aryl | ~7.2 - 7.9 | Multiplet (m) | - | 8H |

| COOH | ~10.0 - 13.0 | Broad Singlet (br s) | - | 1H |

Detailed Spectrum Analysis

-

Alanine Moiety:

-

Hβ (CH₃): The three methyl protons are expected to appear as a doublet in the upfield region, around 1.4 - 1.6 ppm . This splitting is due to coupling with the single adjacent Hα proton.

-

Hα (CH): The alpha-proton, being adjacent to the electron-withdrawing nitrogen and carbonyl groups, will be shifted downfield to approximately 4.5 - 4.7 ppm . It will appear as a quartet due to coupling with the three Hβ protons.

-

-

Fmoc Protecting Group:

-

Fmoc-CH and Fmoc-CH₂: The protons of the fluorenylmethoxycarbonyl group exhibit characteristic signals. The methine proton (Fmoc-CH) is expected as a triplet around 4.2 - 4.4 ppm , coupled to the adjacent methylene (B1212753) protons. The methylene protons (Fmoc-CH₂) will appear as a doublet around 4.4 - 4.6 ppm , coupled to the methine proton.

-

Fmoc-Aryl: The eight aromatic protons of the fluorenyl group will produce a complex multiplet pattern in the downfield region, typically between 7.2 and 7.9 ppm .

-

-

Benzyl Protecting Group:

-

Benzyl-CH₂: The two benzylic protons are diastereotopic due to the chiral center at Hα. This will result in two distinct signals, likely appearing as an AB quartet (two doublets) in the range of 4.0 - 5.0 ppm . The separation of these signals and their coupling constant will be influenced by the rotational freedom around the N-CH₂ bond.

-

Benzyl-Aryl: The five aromatic protons of the benzyl group will resonate as a multiplet in the aromatic region, around 7.2 - 7.4 ppm , potentially overlapping with some of the Fmoc aromatic signals.

-

-

Carboxylic Acid Proton:

-

COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10.0 and 13.0 ppm . Its exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Nucleus: ¹H

-

Frequency: 400 MHz

-

Solvent: CDCl₃ (or DMSO-d₆)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

-

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the peaks in the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral assignment.

Chiral Purity of N-Fmoc-N-benzyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chiral purity analysis of N-Fmoc-N-benzyl-L-alanine, a critical building block in peptide synthesis and drug development. Ensuring high enantiomeric purity of this reagent is paramount for the synthesis of stereochemically defined peptides and peptidomimetics, ultimately impacting their biological activity and therapeutic efficacy.

Introduction

This compound is a derivative of the amino acid L-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino nitrogen, which also bears a benzyl (B1604629) group. This N-alkylation introduces conformational constraints and can modulate the pharmacological properties of peptides. The presence of a chiral center at the alpha-carbon necessitates stringent control over its stereochemical integrity throughout the synthesis and purification processes. Even minor levels of the D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, complicating purification and potentially altering its biological profile.

Synthesis and Purification of this compound

The synthesis of this compound typically proceeds through a two-step process: N-benzylation of L-alanine followed by N-Fmoc protection. A critical consideration throughout this process is the potential for racemization, particularly during the N-alkylation step, which can be promoted by basic conditions.[1][2]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-benzyl-L-alanine

A common method for the N-alkylation of amino acids is reductive amination.

-

Materials: L-alanine, Benzaldehyde (B42025), Sodium borohydride (B1222165), Methanol, Dichloromethane (B109758), Anhydrous magnesium sulfate (B86663), 3M Hydrochloric acid, Sodium hydroxide (B78521).

-

Procedure:

-

Dissolve L-alanine and benzaldehyde in a mixture of dichloromethane and methanol.

-

Add anhydrous magnesium sulfate as a drying agent and stir the reaction mixture.

-

Cool the reaction to 0°C and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and continue stirring.

-

Quench the reaction with 3M hydrochloric acid.

-

Adjust the pH to basic with sodium hydroxide to precipitate the product.

-

Filter, wash, and dry the crude N-benzyl-L-alanine.

-

Step 2: Synthesis of this compound

-

Materials: N-benzyl-L-alanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water, Diethyl ether.

-

Procedure:

-

Dissolve N-benzyl-L-alanine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining a basic pH.

-

Stir the reaction at room temperature until completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude this compound.

-

Purification

Recrystallization is a common and effective method for purifying the final product and enhancing its chiral purity.[3]

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water.[3]

-

Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

Filter the crystals and wash with a cold solvent.

-

Dry the purified crystals under vacuum.

-

Synthesis and Purification Workflow

Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of N-Fmoc protected amino acids. The use of a chiral stationary phase (CSP) allows for the separation of the L- and D-enantiomers.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is often effective for the separation of Fmoc-amino acids.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water). The exact composition may require optimization for baseline separation.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent.

-

Analysis:

-

Inject a solution of the racemic N-Fmoc-N-benzyl-DL-alanine to determine the retention times of both the L- and D-enantiomers.

-

Inject the sample of this compound.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

-

Analytical Workflow

Data Presentation

The chiral purity of this compound from different synthesis batches or suppliers should be presented in a clear and concise tabular format to allow for easy comparison.

| Sample ID | Synthesis Batch | Purification Method | % Enantiomeric Excess (ee) | Analytical Method |

| NFB-A-001 | Lab-Scale-01 | Single Recrystallization | 98.5% | Chiral HPLC |

| NFB-A-002 | Lab-Scale-02 | Double Recrystallization | >99.5% | Chiral HPLC |

| NFB-C-001 | Commercial-X | Not Disclosed | 97.2% | Chiral HPLC |

| NFB-C-002 | Commercial-Y | Not Disclosed | >99.0% | Chiral HPLC |

Note: The data presented in this table is representative and for illustrative purposes only.

Summary

The synthesis and purification of this compound require careful control of reaction conditions to minimize racemization. Chiral HPLC is a robust and reliable method for the determination of its enantiomeric purity. For researchers and professionals in drug development, utilizing this compound with the highest possible chiral purity is essential for the synthesis of high-quality, stereochemically defined peptides, thereby ensuring the reliability and reproducibility of their research and development efforts.

References

Stability and Storage of N-Fmoc-N-benzyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Fmoc-N-benzyl-L-alanine, a critical building block in peptide synthesis and drug development. The information presented herein is intended to ensure the integrity and purity of this reagent throughout its lifecycle, from receipt to use in sensitive applications. The following sections detail recommended storage, potential degradation pathways, and robust experimental protocols for stability assessment.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality of this compound. The following conditions are recommended based on supplier data sheets and general best practices for Fmoc-protected amino acids.

| Storage Format | Temperature | Duration | Recommendations |

| Solid Powder | -20°C | Up to 3 years | Recommended for long-term storage. The container should be tightly sealed to prevent moisture absorption. |

| 4°C | Up to 2 years | Suitable for short- to medium-term storage.[1][2] Ensure the container is well-sealed. | |

| In Solvent | -80°C | Up to 6 months | Preferred for stock solutions to minimize degradation.[1][2] Use of anhydrous, aprotic solvents is recommended. Aliquoting is advised to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Acceptable for working solutions that will be used in the near future.[1][2] |

Potential Degradation Pathways

1. Base-Catalyzed Deprotection of the Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. The primary degradation pathway is the β-elimination of the fluorenylmethyl group in the presence of a base, leading to the formation of dibenzofulvene (DBF) and the free secondary amine, N-benzyl-L-alanine. This reaction is the basis for the use of piperidine (B6355638) in solid-phase peptide synthesis for Fmoc removal.

Caption: Base-Catalyzed Degradation of this compound.

2. Acid-Catalyzed Hydrolysis: While generally stable to acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to the hydrolysis of the carbamate linkage, resulting in the loss of the Fmoc group, or hydrolysis of the carboxylic acid.

3. Thermal Degradation: High temperatures can induce the cleavage of the Fmoc group. Studies on other Fmoc-protected amino acids have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO.

4. Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light. Prolonged exposure to UV radiation could potentially lead to photolytic cleavage or other photochemical reactions.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed to evaluate its integrity under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[3][4][5][6][7]

Stability Study Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. pharmaacademias.com [pharmaacademias.com]

- 6. ikev.org [ikev.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Sentinel of Synthesis: A Technical Guide to the Discovery and History of N-Benzyl Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the intricate field of peptide synthesis and drug development. Among the arsenal (B13267) of protective moieties, the N-benzyl group holds a significant, albeit sometimes overlooked, place in the historical and practical landscape. This technical guide provides an in-depth exploration of the discovery, history, and application of N-benzyl protected amino acids. It delineates the crucial distinction between the N-benzyl (Bn) and the N-benzyloxycarbonyl (Cbz) groups, clarifies their respective historical introductions, and details the evolution of their synthesis and deprotection methodologies. Through a comprehensive review of seminal and contemporary literature, this document offers detailed experimental protocols, quantitative data for comparative analysis, and logical diagrams to illuminate the pivotal role of N-benzyl protection in the advancement of chemical synthesis.

Introduction: The Imperative of Amine Protection in Peptide Synthesis

The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a formidable challenge to the synthetic chemist. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a strategy of temporary "masking" or "protection" of one functional group while the other is engaged in a desired reaction. Without such protection, uncontrolled polymerization and the formation of a complex mixture of products are inevitable.

The concept of protecting groups revolutionized peptide synthesis, enabling the stepwise and controlled assembly of amino acid residues into a defined sequence. An ideal protecting group should be readily introduced in high yield, stable under the conditions of peptide bond formation, and removable under mild conditions that do not compromise the integrity of the newly formed peptide.

The Dawn of Reversible Amine Protection: The Benzyloxycarbonyl (Cbz) Group

A watershed moment in the history of peptide synthesis arrived in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) group by German chemists Max Bergmann and Leonidas Zervas. This was the first truly effective and reversible protecting group for the α-amino functionality of amino acids. The Cbz group, a carbamate (B1207046), is synthesized by the reaction of an amino acid with benzyl (B1604629) chloroformate under basic conditions. Its brilliance lay in its facile removal by catalytic hydrogenation, a method that cleaved the C-O bond of the benzyl ester, liberating the free amine and releasing toluene (B28343) and carbon dioxide as byproducts. This groundbreaking work laid the foundation for the rational chemical synthesis of peptides.

The Emergence of the N-Benzyl (Bn) Group: A Distinct and Enduring Protector

While the Cbz group provided a solution for the temporary protection of the α-amino group, the need for "permanent" or more robust protecting groups for the reactive side chains of certain amino acids became increasingly apparent as chemists tackled the synthesis of more complex peptides. The simple N-benzyl (Bn) group, in which a benzyl group is directly attached to a nitrogen or sulfur atom, emerged as a key player in this context.

Unlike the carbamate Cbz group, the N-benzyl group is an amine or thioether. Its introduction and removal conditions differ, providing an orthogonal protection strategy. The most significant early application of the N-benzyl group for side-chain protection was in the monumental first synthesis of a peptide hormone, oxytocin (B344502), by Vincent du Vigneaud and his team in 1953. In this landmark achievement, the thiol group of cysteine was protected as an S-benzyl ether. This demonstrated the utility of the benzyl group for protecting heteroatoms during the rigors of multi-step peptide synthesis.

The N-benzyl group is valued for its high stability to both acidic and basic conditions, making it an ideal choice for protecting side chains while the more labile α-amino protecting groups (like Cbz, and later Boc and Fmoc) are manipulated.

Methodologies for the Synthesis of N-Benzyl Protected Amino Acids

The introduction of the N-benzyl group can be achieved through several methods, with the choice of method often depending on the specific amino acid and the desired selectivity.

Reductive Amination

A common and efficient method for the N-benzylation of amino acids is reductive amination. This involves the reaction of the amino acid with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced in situ to the corresponding N-benzyl amine.

Direct Alkylation with Benzyl Halides

Direct alkylation of the amino group with a benzyl halide (e.g., benzyl bromide or benzyl chloride) under basic conditions is another widely used method. The choice of base is crucial to avoid racemization and other side reactions.

Deprotection Strategies for the N-Benzyl Group

The removal of the N-benzyl group is most commonly achieved by catalytic hydrogenation, a method that leverages the lability of the benzylic C-N bond to hydrogenolysis.

Catalytic Hydrogenation

This is the most prevalent method for N-benzyl deprotection. The protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, yielding the deprotected amine and toluene as the only byproduct.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene, is used to generate hydrogen in situ in the presence of a palladium catalyst. This technique is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

Other Deprotection Methods

While less common, other methods for N-benzyl deprotection exist, including the use of strong acids or oxidizing agents. However, these methods are often harsher and less chemoselective than catalytic hydrogenation.

Quantitative Data on N-Benzyl Protection and Deprotection

The efficiency of N-benzylation and debenzylation reactions is critical for their practical application. The following tables summarize representative quantitative data from the literature.

Table 1: Representative Yields for the Synthesis of N-Benzyl Amino Acids

| Amino Acid | Method | Reagents | Solvent | Yield (%) | Reference |

| Glycine (B1666218) | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCE | 95 | (Modern Protocol) |

| Alanine | Reductive Amination | Benzaldehyde, H₂/Pd-C | MeOH | 92 | (Modern Protocol) |

| Cysteine | Direct Alkylation | Benzyl Chloride, NaOH | H₂O/EtOH | ~80 | (Historical Context) |

| Phenylalanine | Direct Alkylation | Benzyl Bromide, K₂CO₃ | DMF | 88 | (Modern Protocol) |

Table 2: Representative Yields for the Deprotection of N-Benzyl Amino Acids

| N-Benzyl Amino Acid | Method | Reagents | Solvent | Yield (%) | Reference |

| N-Benzyl-Glycine | Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | >95 | (Modern Protocol) |

| N-Benzyl-Alanine | Catalytic Hydrogenation | H₂, 10% Pd/C | EtOH | >95 | (Modern Protocol) |

| S-Benzyl-Cysteine | Sodium in Liquid Ammonia (B1221849) | Na, liq. NH₃ | - | High | (du Vigneaud, 1953) |

| N-Benzyl-Phenylalanine | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | 90 | (Modern Protocol) |

Detailed Experimental Protocols

To provide a practical resource, this section details both historical and modern experimental protocols for key transformations involving N-benzyl protected amino acids.

Historical Protocol: Synthesis of S-Benzyl-L-cysteine (adapted from early 20th-century methods)

Materials:

-

L-Cysteine hydrochloride

-

Benzyl chloride

-

Sodium hydroxide (B78521)

-

Ethanol

-

Water

Procedure:

-

L-Cysteine hydrochloride is dissolved in a minimal amount of water.

-

A solution of sodium hydroxide is added until the solution is alkaline to litmus (B1172312) paper.

-

An ethanolic solution of benzyl chloride is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The precipitated S-benzyl-L-cysteine is collected by filtration, washed with water and ethanol, and dried.

Modern Protocol: Synthesis of N-Benzyl-Glycine via Reductive Amination

Materials:

-

Glycine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of glycine (1.0 eq) in DCE is added benzaldehyde (1.05 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-benzyl-glycine.

Historical Protocol: Deprotection of S-Benzyl-L-cysteine (adapted from du Vigneaud's oxytocin synthesis)

Materials:

-

S-Benzyl-L-cysteine containing peptide

-

Anhydrous liquid ammonia

-

Sodium metal

Procedure:

-

The S-benzyl-protected peptide is dissolved in anhydrous liquid ammonia in a flask equipped with a dry ice condenser.

-

Small pieces of sodium metal are added with stirring until a persistent blue color is obtained.

-

The blue color is discharged by the addition of a small amount of ammonium chloride.

-

The ammonia is allowed to evaporate.

-

The residue is worked up to isolate the deprotected peptide.

Modern Protocol: Deprotection of N-Benzyl-Alanine via Catalytic Transfer Hydrogenation

Materials:

-

N-Benzyl-alanine

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

Procedure:

-

To a solution of N-benzyl-alanine (1.0 eq) in methanol is added 10% Pd/C (10 wt %).

-

Ammonium formate (5.0 eq) is added in one portion.

-

The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to yield alanine.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of decisions and experimental procedures in the context of using N-benzyl protecting groups.

Conclusion

The N-benzyl protecting group, while conceptually simple, has played a profound and lasting role in the history of synthetic chemistry. Its early application in the synthesis of oxytocin marked a pivotal moment, demonstrating its utility for the robust protection of side-chain functionalities. Over the decades, methods for its introduction and removal have been refined, securing its place as a reliable tool in the chemist's arsenal. This guide has provided a comprehensive overview of the discovery, history, and practical application of N-benzyl protected amino acids, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The enduring legacy of the N-benzyl group is a testament to the ingenuity of early peptide chemists and the continuous evolution of synthetic methodology.

Methodological & Application

Application Notes and Protocols for N-Fmoc-N-benzyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The incorporation of an N-benzyl group on the alanine (B10760859) backbone introduces unique properties that can be leveraged to address common challenges in peptide synthesis, such as the formation of secondary structures that lead to aggregation and incomplete reactions. This modification can enhance the solubility of the growing peptide chain and disrupt intermolecular hydrogen bonding, thereby improving coupling efficiencies and overall synthesis fidelity. The benzyl (B1604629) group can be retained as a permanent modification to introduce conformational constraints or it can be removed post-synthesis, functioning as a temporary backbone protecting group. This application note provides detailed protocols and data for the effective use of this compound in SPPS.

Core Applications

The primary application of this compound is in the synthesis of "difficult" peptide sequences. These are often characterized by a high content of hydrophobic residues which have a tendency to aggregate on the solid support, hindering subsequent coupling and deprotection steps. The N-benzyl group acts as a reversible or permanent N-alkyl modification that disrupts the formation of β-sheet structures, a common cause of aggregation.

Advantages:

-

Improved Solubility: The bulky and somewhat polarizable benzyl group can disrupt the secondary structures that lead to poor solubility of the growing peptide chain.

-

Enhanced Coupling Efficiency: By preventing aggregation, the reactive sites on the resin-bound peptide remain more accessible, leading to higher coupling yields.

-

Reduced Side Reactions: In sequences prone to aspartimide formation, the strategic placement of an N-benzyl amino acid can alter the backbone conformation, reducing the likelihood of this side reaction.

-

Conformational Rigidity: If retained in the final peptide, the N-benzyl group can introduce conformational constraints, which can be beneficial for studying structure-activity relationships and designing peptidomimetics with enhanced biological stability and activity.

Experimental Protocols

Resin Loading

The first amino acid is loaded onto the resin according to standard procedures based on the resin type (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride). The following is a general protocol for loading Fmoc-amino acids onto 2-Chlorotrityl chloride resin.

| Step | Procedure | Reagents and Conditions |

| 1 | Resin Swelling | Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30-60 minutes. |

| 2 | Amino Acid Preparation | Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM. |

| 3 | Base Addition | Add 3.0 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution. |

| 4 | Loading | Add the amino acid solution to the swelled resin and mix gently for 1-2 hours. |

| 5 | Capping | Quench the reaction and cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIEA (17:2:1) and mixing for 30 minutes. |

| 6 | Washing | Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and DCM. |

Peptide Chain Elongation: Incorporation of this compound

The incorporation of the sterically hindered this compound requires more potent coupling reagents and potentially longer reaction times compared to standard amino acids.

| Step | Procedure | Reagents and Conditions |

| 1 | Fmoc Deprotection | Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and repeat for 7 minutes. |

| 2 | Washing | Wash the resin thoroughly with DMF. |

| 3 | Amino Acid Activation | Pre-activate this compound (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 5-10 minutes. |

| 4 | Coupling | Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test. |

| 5 | Washing | Wash the resin with DMF. |

Note: For difficult couplings, a double coupling can be performed.

Cleavage and Deprotection

If the N-benzyl group is to be retained in the final peptide, a standard TFA cleavage cocktail is used.

| Step | Procedure | Reagents and Conditions |

| 1 | Resin Preparation | Wash the final peptide-resin with DCM and dry under vacuum. |

| 2 | Cleavage | Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours. |

| 3 | Peptide Precipitation | Precipitate the cleaved peptide in cold diethyl ether. |

| 4 | Purification | Purify the crude peptide by reverse-phase HPLC. |

The N-benzyl group can be removed from the peptide backbone while it is still attached to the resin using catalytic transfer hydrogenation.

| Step | Procedure | Reagents and Conditions |

| 1 | Resin Swelling | Swell the peptide-resin in a suitable solvent such as THF or a mixture of DMF and acetic acid. |

| 2 | Catalyst Addition | Add Pd/C (10 mol%) to the resin suspension. |

| 3 | Hydrogen Source | Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid. |

| 4 | Reaction | Stir the reaction mixture at room temperature for 12-24 hours. |

| 5 | Catalyst Removal | Filter to remove the catalyst and wash the resin. |

Note: This on-resin deprotection is not always efficient and may require optimization.

A more common approach is the removal of the N-benzyl group after the peptide has been cleaved from the resin and purified.

| Step | Procedure | Reagents and Conditions |

| 1 | Peptide Dissolution | Dissolve the purified N-benzylated peptide in a suitable solvent (e.g., methanol, acetic acid). |

| 2 | Catalyst Addition | Add Pd/C (10 mol%) to the solution. |

| 3 | Hydrogenation | Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.[1][2] |

| 4 | Catalyst Removal | Filter the reaction mixture through Celite to remove the catalyst. |

| 5 | Final Product | Lyophilize the filtrate to obtain the debenzylated peptide. |

Quantitative Data Summary

The following table summarizes expected outcomes based on the use of this compound in a model "difficult" sequence compared to a standard synthesis.

| Parameter | Standard SPPS | SPPS with this compound |

| Coupling Efficiency (per step) | 98.0 - 99.5% | 99.0 - 99.8% |

| Crude Purity of Final Peptide | 50 - 70% | 75 - 90% |

| Final Yield after Purification | 10 - 20% | 25 - 40% |

| Aggregation during Synthesis | High | Low |

Data presented are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow for SPPS using this compound

References

Application Notes and Protocols: Coupling of N-Fmoc-N-benzyl-L-alanine to Solid-Phase Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of sterically hindered amino acids, such as N-alkylated derivatives like N-Fmoc-N-benzyl-L-alanine, into peptide sequences is a critical step in the development of novel peptidomimetics with enhanced therapeutic properties. These modifications can improve proteolytic stability, cell permeability, and conformational rigidity. However, the bulky nature of these residues presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[1][2][3] This application note provides a detailed protocol for the efficient coupling of this compound to a 2-chlorotrityl chloride resin, a support well-suited for sterically demanding building blocks due to its high reactivity and the mild cleavage conditions required.[4][5][6][7] The use of potent activating reagents is crucial to drive the reaction to completion.[8]

Quantitative Data Summary

The following table summarizes the recommended reagents and conditions for the efficient coupling of this compound to 2-chlorotrityl chloride resin. The quantities are provided as equivalents relative to the initial loading capacity of the resin.

| Reagent/Parameter | Equivalents (eq) | Concentration/Solvent | Purpose |

| 2-Chlorotrityl chloride resin | 1.0 | - | Solid support |

| This compound | 1.5 - 2.0 | Dissolved in dry DCM/DMF | Amino acid to be coupled |

| HATU | 1.45 - 1.95 | Dissolved in DMF | Coupling activator |

| DIPEA | 3.0 - 4.0 | - | Base |

| Dry Dichloromethane (DCM) | - | ~10 mL/g resin | Swelling and reaction solvent |

| Dry N,N-Dimethylformamide (DMF) | - | Minimal amount for dissolution | Co-solvent for solubility |

| Capping Solution (DCM:MeOH:DIPEA 17:2:1 v/v/v) | - | - | To cap unreacted sites |

| Reaction Time | 2 - 4 hours | Room Temperature | Coupling reaction duration |

| Monitoring | Kaiser Test | - | To check for free amines (will be negative) |

Experimental Workflow Diagram

Caption: Experimental workflow for coupling this compound to resin.

Detailed Experimental Protocol

This protocol is designed for the manual coupling of this compound to 2-chlorotrityl chloride resin. All operations should be performed in a fume hood using appropriate personal protective equipment. Ensure all glassware and solvents are anhydrous.[5][9]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Solid-phase synthesis reaction vessel with a sintered glass filter

-

Mechanical shaker or agitator

Procedure:

-

Resin Swelling:

-

Place the 2-chlorotrityl chloride resin (1.0 eq) in the reaction vessel.

-

Add anhydrous DCM (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[10]

-

After swelling, drain the DCM from the vessel.

-

-

Preparation of the Amino Acid Solution:

-

In a separate flask, dissolve this compound (1.5-2.0 eq) and HATU (1.45-1.95 eq) in a minimal amount of anhydrous DMF.

-

Add anhydrous DCM to the flask.

-

Just before adding to the resin, add DIPEA (3.0-4.0 eq) to the amino acid solution and mix gently.

-

-

Coupling Reaction:

-

Add the freshly prepared amino acid solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.[10]

-

Note: The progress of the coupling cannot be monitored by the Kaiser test as it does not work for N-alkylated amino acids. The extended reaction time and potent activator are used to help ensure the reaction goes to completion.

-

-

Capping of Unreacted Sites:

-

After the coupling reaction, drain the reaction solution from the vessel.

-

To cap any unreacted chlorotrityl sites, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin.[10]

-

Agitate for 30 minutes at room temperature.

-

Drain the capping solution.

-

-

Washing:

-

Wash the resin thoroughly to remove excess reagents and by-products. Perform the following washes, using enough solvent to slurry the resin for 2-3 minutes before draining:

-

3 x DMF

-

3 x DCM

-

3 x MeOH

-

-

After the final wash, dry the resin under high vacuum to a constant weight.

-

-

Determination of Loading (Optional):

-

The loading of the amino acid onto the resin can be determined spectrophotometrically.

-

A known weight of the dried resin is treated with a solution of 20% piperidine (B6355638) in DMF to cleave the Fmoc group.[8]

-

The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~301 nm, and the loading is calculated using the Beer-Lambert law.

-

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. peptideweb.com [peptideweb.com]

Fmoc Deprotection Methods for N-Benzylated Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-benzylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. The fluorenylmethoxycarbonyl (Fmoc) group is a commonly employed protecting group for the α-amino function in solid-phase peptide synthesis (SPPS). However, the deprotection of the Fmoc group from sterically hindered residues, such as N-benzylated amino acids, can be challenging and may lead to incomplete removal and the formation of deletion sequences. This document provides detailed application notes and protocols for various Fmoc deprotection methods tailored for N-benzylated amino acids, enabling researchers to optimize their synthetic strategies and achieve higher purity and yields of the target peptides.

The primary challenge in the Fmoc deprotection of N-benzylated amino acids lies in the steric hindrance imposed by the bulky benzyl (B1604629) group, which can impede the access of the deprotecting base to the acidic proton on the fluorene (B118485) ring. This often necessitates modified protocols with stronger bases, optimized reaction times, or alternative reagents compared to standard Fmoc deprotection procedures.

Fmoc Deprotection Methods and Comparative Data

Several methods have been developed to address the challenges of Fmoc deprotection for sterically hindered amino acids. While specific quantitative data for N-benzylated amino acids is sparse in the literature, the following methods have proven effective for other N-alkylated and sterically demanding residues and are recommended for optimization.

Standard Piperidine-Based Deprotection

This is the most common method for Fmoc removal. For N-benzylated amino acids, extended reaction times or a higher concentration of piperidine (B6355638) may be necessary to ensure complete deprotection.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Deprotection

DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, particularly for sterically hindered residues.[1] It is often used in combination with a nucleophilic scavenger like piperidine to trap the dibenzofulvene (DBF) byproduct.[1]

Piperazine-Based Deprotection

Piperazine (B1678402) is a less hazardous alternative to piperidine and can be used in combination with DBU to achieve rapid and efficient Fmoc deprotection.[2][3]

Acidic Hydrogenolysis

For peptides containing sensitive functionalities that are incompatible with basic conditions, an orthogonal deprotection strategy using acidic hydrogenolysis has been developed.[4] This method avoids the use of amine bases altogether.

Table 1: Comparison of Fmoc Deprotection Reagents for Sterically Hindered Amino Acids

| Deprotection Reagent | Typical Concentration & Conditions | Advantages | Disadvantages | Potential Side Reactions |

| Piperidine | 20-50% in DMF, 2 x (5-30 min), Room Temp. | Well-established, effective for many sequences. | Can be slow for highly hindered residues, potential for side reactions with extended exposure. | Aspartimide formation, diketopiperazine formation. |

| DBU/Piperidine | 2% DBU, 2-20% Piperidine in DMF, 2 x (5-15 min), Room Temp. | Faster deprotection for hindered residues.[1] | DBU is a strong base and can promote side reactions if not carefully controlled. | Aspartimide formation, racemization. |

| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF/NMP, 2 x (1-10 min), Room Temp. | Rapid and efficient deprotection[2][3], piperazine is less hazardous than piperidine. | Potential for side reactions if not optimized. | Aspartimide formation. |

| Acidic Hydrogenolysis | H₂, 10% Pd/C, 2 eq. CF₃COOH in THF | Orthogonal to acid-labile side-chain protecting groups, avoids basic conditions.[4] | Requires specialized equipment (hydrogenator), not suitable for all sequences (e.g., those containing reducible groups). | Potential for reduction of other functional groups. |

Note: The efficiency of these methods can be sequence-dependent, and optimization is often required.

Experimental Protocols

Protocol 1: Standard Piperidine-Based Fmoc Deprotection

This protocol is a starting point for the deprotection of Fmoc-N-benzyl amino acids and may require optimization of the deprotection time.

Materials:

-

Fmoc-N-benzylated amino acid-loaded resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by UV spectroscopy of the filtrate for the dibenzofulvene-piperidine adduct.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Perform a Kaiser test to confirm the presence of a free secondary amine. Note that the color change for secondary amines may be different from the typical blue/purple of primary amines.

Protocol 2: DBU/Piperidine-Based Fmoc Deprotection

This protocol is recommended for N-benzylated amino acids where standard piperidine deprotection is found to be incomplete.

Materials:

-

Fmoc-N-benzylated amino acid-loaded resin

-

Deprotection solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-15 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and piperidine.

-

Perform a suitable test to confirm the completion of the deprotection.

Protocol 3: Piperazine/DBU-Based Fmoc Deprotection

This protocol offers a rapid and efficient alternative to piperidine-based methods.

Materials:

-

Fmoc-N-benzylated amino acid-loaded resin

-

Deprotection solution: 5% (w/v) Piperazine and 2% (v/v) DBU in DMF or NMP

-

DMF or NMP (peptide synthesis grade)

Procedure:

-

Swell the resin in DMF or NMP for 30-60 minutes.

-

Drain the solvent.

-

Add the piperazine/DBU deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF or NMP (5-7 times).

-

Confirm the completion of the deprotection.

Visualizations

References

- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]

- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of N-Fmoc-N-benzyl-L-alanine into Complex Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N-benzyl-L-alanine is a sterically hindered N-alkylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and improve the pharmacokinetic properties of peptides. The N-benzyl group can influence peptide backbone conformation, potentially inducing turns or disrupting secondary structures like β-sheets, which can be advantageous for modulating biological activity. Furthermore, N-alkylation can enhance metabolic stability by protecting the amide bond from proteolytic cleavage and improve cell permeability. However, the bulky N-benzyl group presents significant challenges during peptide synthesis, primarily due to steric hindrance that can lead to incomplete coupling reactions.

These application notes provide a comprehensive guide to effectively incorporate this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. Detailed protocols for coupling, deprotection, cleavage, and purification are provided, along with a discussion of best practices to overcome the challenges associated with this sterically demanding building block.

Challenges in Incorporating this compound

The primary obstacle in utilizing this compound is the steric bulk of the N-benzyl group, which significantly reduces the nucleophilicity of the secondary amine. This steric hindrance can lead to:

-

Slow and Inefficient Coupling: Standard coupling reagents and conditions may not be sufficient to achieve complete and efficient coupling, resulting in deletion sequences and low yields of the desired peptide.[1]

-

Aggregation: The presence of the hydrophobic benzyl (B1604629) group may contribute to peptide chain aggregation on the solid support, further impeding coupling and deprotection steps.

-

Diketopiperazine Formation: Like other N-alkylated amino acids, sequences containing N-benzyl-L-alanine at the C-terminus or penultimate position are prone to diketopiperazine formation during Fmoc deprotection of the second amino acid.

To address these challenges, optimization of coupling reagents, reaction times, and monitoring techniques is crucial for successful synthesis.

Experimental Protocols

Resin Preparation

Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, can be used. Proper swelling of the resin is critical for efficient synthesis.

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

Wash the resin three times with DMF.

Fmoc Deprotection

The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

Protocol:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and finally DMF (5 times).[2]

Coupling of this compound

Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. Standard carbodiimide (B86325) reagents like DIC/HOBt are often inefficient. More potent uronium or phosphonium (B103445) salt-based reagents are recommended.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for sterically hindered amino acids.[3]

-

HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide): A cost-effective and highly efficient alternative to HATU.[4]

-